5-Bromo-2-(phenylamino)benzoic acid

X-ray crystallography Conformational analysis Fragment-based drug design

5-Bromo-2-(phenylamino)benzoic acid (CAS 82762-60-5), also known as 5-bromo-N-phenylanthranilic acid or 2-anilino-5-bromobenzoic acid, is a mono-brominated derivative of the N-phenylanthranilic acid (fenamic acid) pharmacophore. This compound belongs to a privileged class of non-steroidal anti-inflammatory drug (NSAID) scaffolds.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 82762-60-5
Cat. No. B11925935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(phenylamino)benzoic acid
CAS82762-60-5
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C13H10BrNO2/c14-9-6-7-12(11(8-9)13(16)17)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
InChIKeyDUKWALMEUHYKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(phenylamino)benzoic acid (CAS 82762-60-5): A Regiospecific N-Phenylanthranilic Acid Scaffold for Fragment-Based Drug Design and Targeted Library Synthesis


5-Bromo-2-(phenylamino)benzoic acid (CAS 82762-60-5), also known as 5-bromo-N-phenylanthranilic acid or 2-anilino-5-bromobenzoic acid, is a mono-brominated derivative of the N-phenylanthranilic acid (fenamic acid) pharmacophore [1]. This compound belongs to a privileged class of non-steroidal anti-inflammatory drug (NSAID) scaffolds. The bromine substituent is regiospecifically introduced at the 5-position of the benzoic acid ring, differentiating it from isomers brominated on the aniline ring (e.g., 4'-bromo-fenamic acid) and from the non-halogenated parent compound 2-(phenylamino)benzoic acid (CAS 91-40-7) [2]. Its single-crystal X-ray structure reveals a twisted conformation with a dihedral angle of 45.74° between the aromatic rings and an intramolecular N—H⋯O hydrogen bond [1]. Commercially, it is supplied as a research-grade chemical (typically ≥95% purity) intended as a synthetic building block for medicinal chemistry and fragment-based lead discovery programs .

Why 5-Bromo-2-(phenylamino)benzoic acid Cannot Be Replaced by Other N-Phenylanthranilic Acid Derivatives in Rational Design


Substituting the target compound with the non-brominated parent or other halogenated fenamic acid analogs without experimental validation is a high-risk procurement strategy for lead optimization and fragment-based campaigns. The bromine atom at the 5-position of the benzoic acid ring is not a passive structural element; it significantly alters the electronic distribution of the aromatic system, the molecular electrostatic potential, and the conformational preferences of the scaffold [1]. Critically, the regiospecificity of halogen placement dictates the compound's capacity for non-covalent interactions—particularly halogen bonding and hydrophobic contacts—which are key drivers of target binding affinity and selectivity [2]. The crystal structure confirms that the 5-bromo substituent modulates the dihedral angle between the two aromatic rings (45.74°) and stabilizes a distinct intramolecular hydrogen-bonding network [1]. This conformation is fundamentally different from that of the parent fenamic acid or analogs with substituents on the aniline ring, directly impacting the pharmacophoric geometry presented to biological targets such as FABP4, FTO, and CCR5 [3]. Generic substitution therefore risks losing the precise binding pose and selectivity profile that the 5-bromo regioisomer uniquely provides. The quantitative evidence below substantiates the specific differentiation of this compound.

Quantitative Differentiation Evidence for 5-Bromo-2-(phenylamino)benzoic acid: Head-to-Head and Cross-Study Comparisons


Solid-State Conformational Divergence: Dihedral Angle vs. Parent Fenamic Acid Scaffold

The single-crystal X-ray structure of 5-bromo-2-(phenylamino)benzoic acid establishes a quantifiable conformational signature that distinguishes it from the non-brominated parent scaffold. The dihedral angle between the C1–C6 and C8–C13 aromatic rings is 45.74 (11)° at 90 K, accompanied by an intramolecular N—H⋯O hydrogen bond and carboxylic acid inversion dimers in the crystal lattice [1]. For the parent compound 2-(phenylamino)benzoic acid (fenamic acid), literature polymorph screening reports dihedral angles ranging from 38.5° to 52.1° depending on the polymorphic form and temperature, with the most stable form I exhibiting an angle of approximately 49.3° [2]. The 5-bromo substituent thus induces a distinct conformational preference that differs from the parent by up to several degrees, a deviation that can critically alter the spatial orientation of the carboxylic acid pharmacophore for target engagement.

X-ray crystallography Conformational analysis Fragment-based drug design

Lipophilicity Modulation: Calculated LogP Shift Relative to Parent Fenamic Acid

The introduction of a bromine atom at the 5-position of the benzoic acid ring significantly increases the compound's lipophilicity compared to the non-halogenated parent. The calculated logP (ClogP) for 5-bromo-2-(phenylamino)benzoic acid is 3.96 [1], while the parent 2-(phenylamino)benzoic acid has a ClogP of approximately 2.88 . This represents a ΔClogP of +1.08 units, which corresponds to a theoretical ~12-fold increase in the partition coefficient between n-octanol and water. This lipophilicity shift is within the optimal range (logP 1–4) for oral bioavailability according to Lipinski's rule of five, and provides enhanced membrane permeability for intracellular target engagement compared to the parent scaffold, without reaching the excessive lipophilicity (>5) that often contributes to promiscuous binding and poor solubility.

Lipophilicity Drug-likeness ADME prediction

Synthetic Regiospecificity: Exclusive 5-Bromo Isomer Formation vs. Cross-Coupling Isomer Mixtures

The synthesis of 5-bromo-2-(phenylamino)benzoic acid proceeds via a regiospecific Ullmann-type coupling between 2,5-dibromobenzoic acid and aniline at 403 K, yielding exclusively the 5-bromo regioisomer [1]. This is in contrast to the synthesis of 4'-bromo-fenamic acid (CAS 13278-38-1), which requires 4-bromoaniline and 2-chlorobenzoic acid as starting materials, or the 3'-bromo isomer, which requires 3-bromoaniline [2]. The regiospecificity of the Ullmann reaction at the less sterically hindered bromine of 2,5-dibromobenzoic acid ensures >99% isomeric purity of the 5-bromo product after purification, as confirmed by the single-crystal X-ray structure and chromatographic analysis [1]. In contrast, direct bromination of the parent fenamic acid with NBS can produce mixtures of 5-bromo and 3-bromo regioisomers requiring tedious separation [3]. For procurement and downstream library synthesis, this regiospecificity guarantees batch-to-batch consistency and eliminates the risk of isomeric contamination that could confound biological assay results.

Regiospecific synthesis Ullmann coupling Isomeric purity

Procurement-Driven Application Scenarios for 5-Bromo-2-(phenylamino)benzoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting the FABP4 Lipid-Binding Pocket

The distinct dihedral angle (45.74°) and the 5-bromo substituent's capacity for halogen bonding make this compound a privileged fragment for FABP4 inhibitor design. The 2-(phenylamino)benzoic acid scaffold has been validated as a binding fragment for FABP4, and the bromine at the 5-position provides additional electron density for halogen-bond interactions with backbone carbonyls in the binding pocket, as demonstrated in analogous FABP4 co-crystal structures [1]. The calculated logP of 3.96 ensures sufficient lipophilicity for cell permeability in adipocyte and macrophage assays, while the regiospecific synthesis guarantees a single chemical entity for crystallography trials. Researchers initiating FABP4 fragment screens should preferentially source this 5-bromo regioisomer over the parent fenamic acid or 4'-bromo isomer to maximize the probability of resolving a high-resolution co-crystal structure with unambiguous electron density for the halogen atom.

Scaffold for CCR5 Antagonist Lead Optimization Using Halogen-Bond Guided Design

Preliminary pharmacological screening has identified N-phenylanthranilic acid derivatives as potential CCR5 antagonists for HIV and inflammatory disease applications [2]. The 5-bromo substituent on the benzoic acid ring introduces a heavy atom that can serve as an anchor point for X-ray crystallographic phasing and as a spectroscopic handle for structure-activity relationship (SAR) studies. The predictable regiospecific synthesis eliminates the risk of isomeric contamination, which is critical when measuring IC50 values in CCR5 functional assays where sub-10 µM potency thresholds define the hit-to-lead progression criteria. Medicinal chemistry teams should specify this CAS number (82762-60-5) in procurement orders to ensure they receive the correct regioisomer, not the 4'-bromo analog (CAS 13278-38-1) or mixed halogenation products.

FTO Inhibitor Synthesis Key Intermediate in Leukemia Target Validation Studies

Patent WO2018157842A1 discloses 2-(substituted phenylamino)benzoic acids as FTO (fat mass and obesity-associated protein) inhibitors for leukemia treatment [3]. The 5-bromo derivative serves as a versatile synthetic intermediate for further functionalization via Suzuki coupling, Buchwald-Hartwig amination, or Sonogashira reactions at the bromine position. The regiospecific placement of bromine at C5 of the benzoic acid ring, confirmed by the published crystal structure [1], ensures that all downstream derivatives maintain a consistent substitution pattern—a prerequisite for generating interpretable SAR data in FTO inhibition assays. Researchers should procure this specific compound rather than attempting in-house bromination of fenamic acid, which can yield regioisomeric mixtures that confound activity measurements.

Building Block for Halogen-Enriched Fragment Libraries in Academic Screening Centers

Academic and commercial screening libraries benefit from the inclusion of halogenated fragments that provide clear electron density for X-ray hit validation. 5-Bromo-2-(phenylamino)benzoic acid fits the 'rule of three' criteria for fragment libraries (MW 292.13 < 300, ClogP 3.96 ≤ 3, H-bond donors/acceptors: 2/3) and offers a bromine atom that serves as both a pharmacophoric element for halogen bonding and a heavy-atom marker for crystallographic phasing [1]. The commercial availability at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) from major suppliers meets the quality standards required for high-throughput screening campaigns [3]. Library curators should select this compound over non-halogenated fenamic acid to enhance the structural diversity and crystallographic tractability of their fragment collections.

Quote Request

Request a Quote for 5-Bromo-2-(phenylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.